Piperic acid
Overview
Description
Piperic acid is a naturally occurring organic compound derived from piperine, an alkaloid found in black pepper (Piper nigrum). It is characterized by its chemical formula C12H10O4 and is known for its role as an intermediate in the synthesis of various other compounds, including fragrances, flavorants, and pharmaceuticals .
Mechanism of Action
Target of Action
Piperic acid, like its parent compound piperine, has been found to interact with multiple molecular targets. These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, this compound has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially impacting neurological function.
Biochemical Pathways
This compound affects several biochemical pathways. For example, it has been found to regulate signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various biological processes, including cell growth, inflammation, and metabolism.
Pharmacokinetics
Piperine, from which this compound is derived, has been found to alter the bioavailability of several drugs, suggesting that this compound may have similar effects .
Result of Action
The result of this compound’s action can vary depending on the specific target and pathway involved. For instance, its inhibition of MAO can lead to increased levels of neurotransmitters, potentially impacting mood and behavior . Additionally, its interaction with various signaling pathways can lead to changes in cell growth and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy can be affected by factors such as temperature and pH . Additionally, its interaction with other compounds, such as those present in the diet or medications, can also influence its action .
Biochemical Analysis
Biochemical Properties
Piperic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . This compound is also involved in the oxidative cleavage reactions with strong oxidizers such as potassium permanganate or ozone, leading to the formation of piperonal and piperonylic acid . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit anticancer, immunomodulatory, anti-inflammatory, antimicrobial, antioxidant, antiulcer, and hepatoprotective activities . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the bioavailability of drugs by enhancing their absorption and decreasing their metabolism . These effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound interacts with piperine synthase, facilitating the synthesis of piperine . Additionally, this compound undergoes oxidative cleavage reactions, resulting in the formation of piperonal and piperonylic acid . These molecular interactions contribute to the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits stability under various conditions, with its structural, optical, and thermal properties being well-characterized
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an arthritis animal model, this compound at doses of 10 and 100 µg/mL inhibited the expression of inflammatory mediators and significantly reduced nociceptive and arthritic symptoms These findings suggest that this compound has dose-dependent therapeutic effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to piperonal and piperonylic acid through oxidative cleavage reactions . The compound also interacts with enzymes such as piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . These metabolic pathways highlight the compound’s role in various biochemical processes and its potential for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and function within the cellular environment.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For example, this compound is localized in specialized cells of black pepper fruits, where it participates in the biosynthesis of piperine . This subcellular localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperic acid is typically synthesized from piperine through a process known as base hydrolysis. In this method, piperine is reacted with a hydroxide, such as potassium hydroxide, resulting in the formation of a piperate salt. This salt is then acidified using hydrochloric acid or another suitable acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar route, starting with the extraction of piperine from black pepper. The piperine is then subjected to alkaline hydrolysis, followed by acidification to produce this compound. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperic acid undergoes several types of chemical reactions, including:
Substitution: Reaction with alcohols using the Steglich reaction to form ester derivatives like methyl piperate, ethyl piperate, and others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, bromine, sodium hydroxide.
Reduction: Sodium amalgam.
Substitution: Alcohols, Steglich reaction conditions.
Major Products:
Oxidation: Piperonal, piperonylic acid.
Reduction: α- and β-dihydrothis compound, tetrahydrothis compound.
Substitution: Various piperate esters
Scientific Research Applications
Piperic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Piperic acid is often compared with other similar compounds, such as:
Piperine: The parent compound from which this compound is derived.
Piperonal: A product of the oxidation of this compound, used in the fragrance industry.
Cinnamic Acid: Shares structural similarities with this compound and is used in the synthesis of various organic compounds.
Uniqueness: this compound’s unique combination of chemical reactivity and structural properties makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-72-1, 5285-18-7 | |
Record name | Piperic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperic acid (E,E)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIPERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperic acid has been shown to interact with various biological targets, including enzymes and proteins. For instance, it inhibits the activity of α-glucosidase [], an enzyme involved in carbohydrate metabolism. This inhibition occurs through binding at the enzyme's active site, preventing the breakdown of carbohydrates and potentially contributing to its antidiabetic effects. Another example is its interaction with Plasmodium falciparum metacaspase-2 (PfMCA-2) [], a protease essential for the parasite's lifecycle. This compound derivatives have been shown to inhibit PfMCA-2, leading to oxidative stress and ultimately, parasite death, highlighting its potential as an antimalarial agent.
A: Research using fluorescence spectroscopy and absorption spectroscopy has revealed that this compound molecules can insert into the hydrophobic pockets of BSA []. This interaction quenches BSA's intrinsic fluorescence, indicating the formation of a this compound-BSA complex. This binding is suggested to be driven mainly by Van der Waals forces and may have implications for this compound's absorption and distribution in the body.
ANone: this compound has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol.
A: this compound can be characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy helps identify functional groups, while NMR provides insights into the compound's structure and connectivity. MS is used to determine the molecular weight and fragmentation pattern of the molecule [, , ].
A: Yes, research has explored incorporating this compound into formulations like emollient creams []. The stability of these formulations, including organoleptic properties and physical characteristics, was evaluated and found to meet industry standards. Further studies are necessary to fully assess long-term stability under various conditions.
A: While this compound itself isn't widely recognized for direct catalytic applications, its precursor, piperine, requires specific enzymes for its biosynthesis. One crucial enzyme is this compound CoA ligase, which exhibits high specificity for this compound and catalyzes the formation of piperoyl-CoA []. This CoA thioester is considered a key intermediate in the biosynthesis of piperine in black pepper fruits.
A: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in this compound research. QSAR studies have correlated the cytotoxicity and tumor selectivity of this compound amides with molecular properties like size, ionization potential, and shape [, ]. Similarly, molecular docking investigations have explored the interactions of this compound derivatives with bacterial DNA gyrase [], providing insights into potential mechanisms of action and aiding in the design of novel antibacterial agents.
A: Modifying the structure of this compound significantly impacts its biological activity, potency, and selectivity. For instance, introducing substituents like hydroxyl and methoxy groups to the phenyl ring of this compound esters enhances their cytotoxicity and tumor specificity []. This highlights the importance of specific structural features in defining the compound's interaction with biological targets.
A: The methylenedioxy bridge is a crucial structural feature of this compound and contributes to its unique biological properties. For example, this compound derivatives with modifications to the methylenedioxy bridge exhibited altered effects on islet amyloid polypeptide (IAPP) aggregation, influencing its antimicrobial activity []. This suggests the importance of this structural motif for this compound's interactions with biological systems.
ANone: Specific SHE regulations concerning this compound might vary depending on the geographical location and intended use. It is crucial to consult and comply with local regulations and guidelines regarding the safe handling, storage, and disposal of this compound.
A: Research on the pharmacokinetics and pharmacodynamics of this compound is still developing. While studies have shown that piperine, the precursor to this compound, exhibits bioavailability-enhancing properties [], more research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound itself. Understanding these parameters is crucial for determining appropriate dosages and evaluating its potential for therapeutic applications.
A: Various in vitro models have been employed to investigate the biological activities of this compound and its derivatives. Studies have used human cancer cell lines, such as prostate cancer (PC-3), pancreatic cancer (Panc-1), and colorectal carcinoma (HCT-116) cells, to assess the cytotoxic and antiproliferative effects of this compound analogs []. Furthermore, rat renal proximal tubular (NRK-52E) cells have been utilized to investigate the protective effects of this compound analogs against endoplasmic reticulum stress [], highlighting its potential therapeutic applications.
ANone: Specific studies on the development of resistance to this compound and its potential for cross-resistance with other compounds are limited and require further investigation.
ANone: While this compound is generally recognized as safe when consumed as a spice, detailed toxicological studies are crucial to assess its safety profile at therapeutic doses. Long-term toxicity studies are necessary to evaluate its potential for chronic toxicity and understand any potential adverse effects associated with prolonged exposure.
ANone: Research on targeted drug delivery strategies for this compound is currently limited. Developing innovative delivery systems could enhance its bioavailability to specific tissues and minimize potential off-target effects, ultimately improving its therapeutic efficacy.
ANone: There is currently limited research on specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects associated with this compound treatment. Further research in this area could contribute to personalized medicine approaches for optimizing this compound-based therapies.
A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify this compound in various matrices, including plant extracts and biological samples [, ]. The technique's versatility, sensitivity, and ability to separate and quantify closely related compounds make it an ideal choice for this compound analysis.
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